N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide

Description

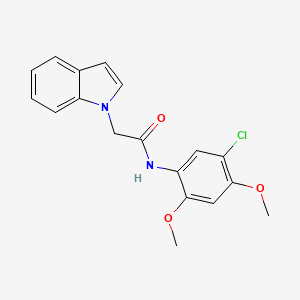

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 1H-indole moiety linked via an acetamide bridge to a 5-chloro-2,4-dimethoxyphenyl group. The compound’s design leverages the pharmacophoric importance of indole (a privileged scaffold in drug discovery) and substituted aryl groups, which influence solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula |

C18H17ClN2O3 |

|---|---|

Molecular Weight |

344.8 g/mol |

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-indol-1-ylacetamide |

InChI |

InChI=1S/C18H17ClN2O3/c1-23-16-10-17(24-2)14(9-13(16)19)20-18(22)11-21-8-7-12-5-3-4-6-15(12)21/h3-10H,11H2,1-2H3,(H,20,22) |

InChI Key |

DHHDJHLNCIAGSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CN2C=CC3=CC=CC=C32)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and indole-1-acetic acid.

Condensation Reaction: The aniline derivative undergoes a condensation reaction with indole-1-acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Structural analogs of the target compound differ primarily in substituents on the indole ring, phenyl group, and acetamide linker. Key examples include:

Key Observations :

- Substituent Position: The position of chlorine and methoxy groups on the phenyl ring significantly impacts biological activity.

- Linker Modifications : Replacement of the acetamide oxygen with sulfanyl (e.g., ) or incorporation of heterocycles (e.g., oxadiazole) alters electronic properties and metabolic stability .

- Crystallographic Data : Compound 3a demonstrated close agreement between experimental (XRD) and computational (DFT) bond lengths (e.g., C(9)-N(1) = 1.376 Å), validating structural predictions for analogs .

Anticancer Activity

Indole-acetamide derivatives in (e.g., 10j , 10k ) inhibit Bcl-2/Mcl-1 proteins, critical apoptosis regulators. Their efficacy correlates with electron-withdrawing substituents (e.g., nitro in 10l ), which enhance binding to hydrophobic protein pockets .

Antioxidant Activity

Allosteric Modulation

This suggests that chloro-dimethoxy substitution patterns may influence receptor conformational changes .

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.79 g/mol. The compound features a chloro-substituted phenyl group and an indole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.79 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1144455-14-0 |

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1). Preliminary studies suggest that the compound interferes with viral replication by disrupting DNA packaging and cleavage processes essential for viral assembly. Notably, mutations in the UL6 gene of HSV-1 have been shown to confer resistance to this compound, indicating a targeted mechanism of action .

Anticancer Activity

In addition to its antiviral properties, this compound has also been evaluated for anticancer activity. Various derivatives have demonstrated cytotoxic effects against different cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer). For instance, related compounds have shown IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in viral replication and cancer cell proliferation. The structural features of the compound suggest potential interactions with various enzymes and receptors, modulating their activities.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

- Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced HSV-1 titers in infected cells by interfering with viral DNA synthesis .

- Cytotoxicity : A study evaluating the cytotoxic effects of related compounds found that certain derivatives exhibited IC50 values as low as 3.25 mg/mL against Hep-2 cells, indicating strong potential for anticancer applications .

- Structure–Activity Relationship (SAR) : Research into the SAR revealed that modifications in the halogen substituents significantly impact biological activity, with chloro and methoxy groups enhancing reactivity towards biological targets compared to other substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.